Phosphonic acid, 1,12-dodecanediylbis-

Vue d'ensemble

Description

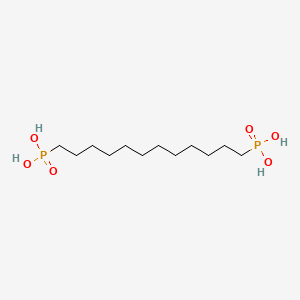

Phosphonic acid, 1,12-dodecanediylbis-, also known as 1,12-Dodecanediylbis(phosphonic acid), is a compound characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . It has a molecular formula of C12H28O6P2 .

Synthesis Analysis

The synthesis of phosphonic acid can be achieved through various methods. One of the methods involves the use of dialkyl phosphonates under acidic conditions or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) .Molecular Structure Analysis

The molecule contains a total of 47 bonds. There are 19 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, 4 hydroxyl groups, and 2 phosphonate(s) .Chemical Reactions Analysis

Phosphonates exhibit a complex mode of action in their control of fungi. Using Phytophthora palmivora as a model, it has been shown that phosphonate anion can act directly on the fungus, reducing growth, and that growth reduction is associated with a rapid reduction in the total pool of adenylate .Physical And Chemical Properties Analysis

The compound has an average mass of 330.295 Da and a mono-isotopic mass of 330.136108 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 552.3±56.0 °C at 760 mmHg, and a flash point of 287.8±31.8 °C .Applications De Recherche Scientifique

Surface Treatment of Dental Implants

(12-Phosphonododecyl)phosphonic acid can modify the surface of titanium by fabricating biomimetic calcium-phosphate layers . This application is particularly useful in the surface treatment of dental implants, enhancing their biocompatibility and promoting better integration with the surrounding bone tissue .

Solar Cell Applications

This compound can be used to functionalize zinc nanoparticles . The modified nanoparticles can be used to adjust the work function for solar cell (SC) based applications . This can improve the efficiency of solar cells by enhancing the charge transfer at the interface of the device.

Surface Active Agent

1,12-Dodecanediylbis(phosphonic acid) is mainly used as a surface active agent . It can enhance the stability and fluidity of various chemical formulations, including lubricants and colloids .

Dispersing Agent

This compound also serves as a dispersing agent . It can prevent particles from aggregating in a suspension, which is beneficial in many industrial processes, such as the production of dyes, plastics, and synthetic resins .

Preparation of Organophosphonate Multilayers

(12-Phosphonododecyl)phosphonic acid can be used in the preparation of organophosphonate multilayers on silicon and gold surfaces . These multilayers can be used in a variety of applications, including sensors, catalysis, and nanotechnology .

Adhesion Promoter

This compound is used as a linker to improve adhesion between coatings and metal surfaces . The phosphonic acid groups can graft onto metal surface while the hydroxyl groups react with common epoxy/amine-based paints .

Mécanisme D'action

Target of Action

It’s known that the compound is mainly used as a surface-active agent and dispersant . In this role, it interacts with various substances to enhance their stability and fluidity.

Mode of Action

As a surface-active agent and dispersant, it likely interacts with its targets by reducing surface tension and preventing aggregation, thereby enhancing the stability and fluidity of the substances it is mixed with .

Pharmacokinetics

It’s known that the compound is a solid, usually appearing as white crystals . It’s insoluble in water but can dissolve in some organic solvents, such as methanol and dichloromethane . These properties may influence its bioavailability.

Result of Action

As a surface-active agent and dispersant, it likely enhances the stability and fluidity of the substances it is mixed with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (12-Phosphonododecyl)phosphonic acid. For instance, its solubility in water and organic solvents can affect its distribution and interaction with other substances . Additionally, it should be stored and handled carefully to avoid contact with strong oxidizing agents and acidic substances, which could trigger dangerous chemical reactions .

Safety and Hazards

Propriétés

IUPAC Name |

12-phosphonododecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O6P2/c13-19(14,15)11-9-7-5-3-1-2-4-6-8-10-12-20(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPFDRNIALBIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCP(=O)(O)O)CCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074930 | |

| Record name | Phosphonic acid, 1,12-dodecanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7450-59-1 | |

| Record name | P,P′-1,12-Dodecanediylbis[phosphonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, 1,12-dodecanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is (12-Phosphonododecyl)phosphonic acid used to modify the surface of the ZnAl alloy powder before encapsulation?

A1: ZnAl alloys, while promising as low melting point particulates (LMPPs) in self-healing metal-matrix composites, are prone to reacting with water and forming uneven oxide/hydroxide layers on their surface. These layers can negatively impact the uniformity and effectiveness of the ceramic encapsulation. (12-Phosphonododecyl)phosphonic acid forms a hydrophobic self-assembled monolayer (SAM) on the surface of the ZnAl powder []. This hydrophobic layer acts as a barrier, preventing extensive hydrogen evolution and the formation of undesirable surface layers during the aqueous sol-gel process. This ultimately leads to a more uniform and effective ceramic encapsulation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1259987.png)

![(1R,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1259999.png)

![Biphenylene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide](/img/structure/B1260003.png)

![5-O-(4'-[beta-D-glucopyranosyl]-trans-feruloyl)quinic acid](/img/structure/B1260005.png)